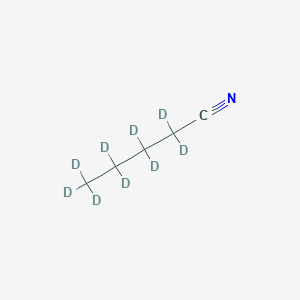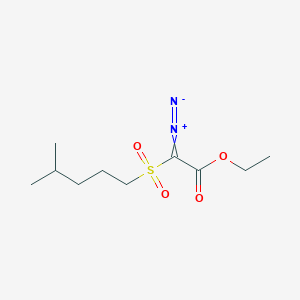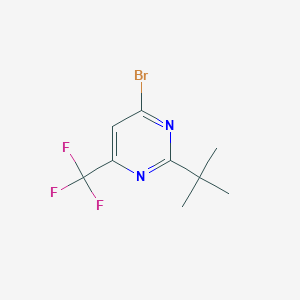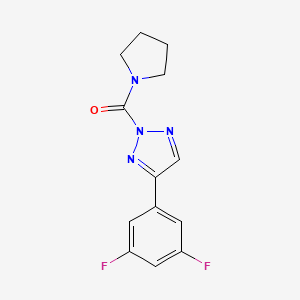
Pentanenitrile-D9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanenitrile-D9, also known as perdeuterated-1-cyanobutane, is an isotopically labeled compound with the molecular formula C5D9N. It is a deuterated form of pentanenitrile, where all the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentanenitrile-D9 can be synthesized through the deuteration of pentanenitrile. One common method involves the reaction of 1-chlorobutane with sodium cyanide in the presence of deuterated solvents such as deuterated dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures, below 160°C, to achieve a high yield of the deuterated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the complete replacement of hydrogen atoms with deuterium. The reaction conditions are optimized to maximize yield and purity, making the compound suitable for various research applications .
Análisis De Reacciones Químicas
Types of Reactions
Pentanenitrile-D9 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted nitriles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Valeric acid
Reduction: Pentylamine
Substitution: Various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentanenitrile-D9 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nitriles in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of nitrile-containing drugs.
Industry: Applied in the synthesis of deuterated compounds for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of Pentanenitrile-D9 involves its interaction with enzymes and other molecular targets. In biological systems, it is metabolized by cytochrome P450 enzymes, leading to the release of deuterated cyanide. This deuterated cyanide is then detoxified and excreted as deuterated thiocyanate. The deuterium atoms in this compound provide a unique advantage in tracing and studying these metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pentanenitrile: The non-deuterated form of Pentanenitrile-D9.
Butyronitrile: A shorter-chain nitrile with similar chemical properties.
Hexanenitrile: A longer-chain nitrile with similar chemical properties.
Uniqueness
This compound is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in research applications, such as improved sensitivity in spectroscopic studies and the ability to trace metabolic pathways more accurately. The deuterium atoms also result in different physical and chemical properties compared to non-deuterated analogs, making this compound a valuable tool in various scientific fields .
Propiedades
Fórmula molecular |
C5H9N |
|---|---|
Peso molecular |
92.19 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,5-nonadeuteriopentanenitrile |
InChI |
InChI=1S/C5H9N/c1-2-3-4-5-6/h2-4H2,1H3/i1D3,2D2,3D2,4D2 |
Clave InChI |
RFFFKMOABOFIDF-YNSOAAEFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C#N |
SMILES canónico |
CCCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12630888.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B12630890.png)




![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanoate](/img/structure/B12630920.png)


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide](/img/structure/B12630933.png)
![[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea](/img/structure/B12630941.png)

![2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol](/img/structure/B12630960.png)
